molecular formula C16H16N4O3S B6474624 4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640829-15-6

4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6474624
CAS No.: 2640829-15-6
M. Wt: 344.4 g/mol
InChI Key: JRIUERRRBMUJDN-UHFFFAOYSA-N
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Description

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . For example, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

In organic chemistry, pyridine and its derivatives play vital roles . They are the most extensively applied scaffolds for drug design and synthesis .


Physical and Chemical Properties Analysis

Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules .

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s known that pyridine derivatives are of special interest due to their solubility . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus (MRSA) .

Future Directions

The development of pyridine-based novel antibiotic/drug design is expected in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Properties

IUPAC Name

4-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-24-15-12(3-2-5-19-15)16(22)20-8-11(9-20)23-10-4-6-18-13(7-10)14(17)21/h2-7,11H,8-9H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIUERRRBMUJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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